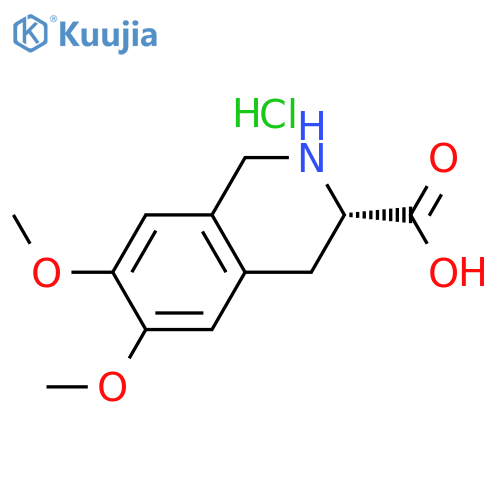

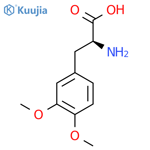

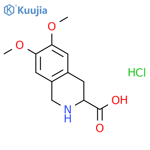

Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation

,

Synthesis,

1990,

(7),

550-6